4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester
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Overview
Description
4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester is a complex organic compound that features a furan ring, a pyrazole ring, and a benzoic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a furfural derivative.
Formation of the Hydrazonomethyl Linkage: This step involves the reaction of the pyrazole-furan intermediate with a hydrazine derivative to form the hydrazonomethyl linkage.
Esterification: The final step involves the esterification of the benzoic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazonomethyl linkage can be reduced to form corresponding amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid: This compound lacks the ester group and may have different solubility and reactivity properties.
4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which may affect its reactivity and biological activity.
Uniqueness
4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and pyrazole rings, along with the hydrazonomethyl linkage and ester group, make it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14N4O4 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
methyl 4-[(E)-[[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H14N4O4/c1-24-17(23)12-6-4-11(5-7-12)10-18-21-16(22)14-9-13(19-20-14)15-3-2-8-25-15/h2-10H,1H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
YCDPCQPZNQFRBT-VCHYOVAHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
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